

Application Notes & Protocols: Quantification of Fenretinide and its Metabolites in Tumor Tissue

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Compound of Interest

Compound Name: *Fenretinide glucuronide-d4*

Cat. No.: *B12405946*

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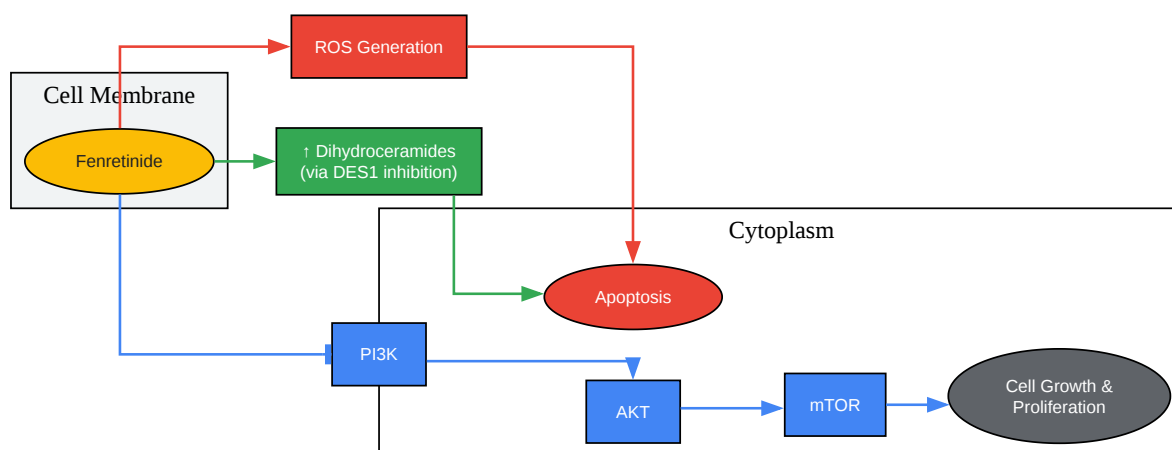
Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated promising anti-cancer activity in numerous preclinical and clinical studies.[1][2][3][4][5] Its therapeutic potential stems from its ability to induce apoptosis and inhibit tumor growth through various signaling pathways.[6][7][8][9] To facilitate further research and drug development, robust analytical methods for the quantification of Fenretinide and its primary metabolites, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR), in tumor tissue are essential.[1][10][11][12] This document provides a detailed protocol for the extraction and quantification of these compounds from tumor tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathways of Fenretinide

Fenretinide exerts its anti-tumor effects through a multi-faceted mechanism of action.[7][8] Key signaling pathways affected by Fenretinide are illustrated below. The drug is known to generate reactive oxygen species (ROS) and modulate ceramide metabolism, leading to apoptosis.[6][11][13] Additionally, it can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6][7][8]

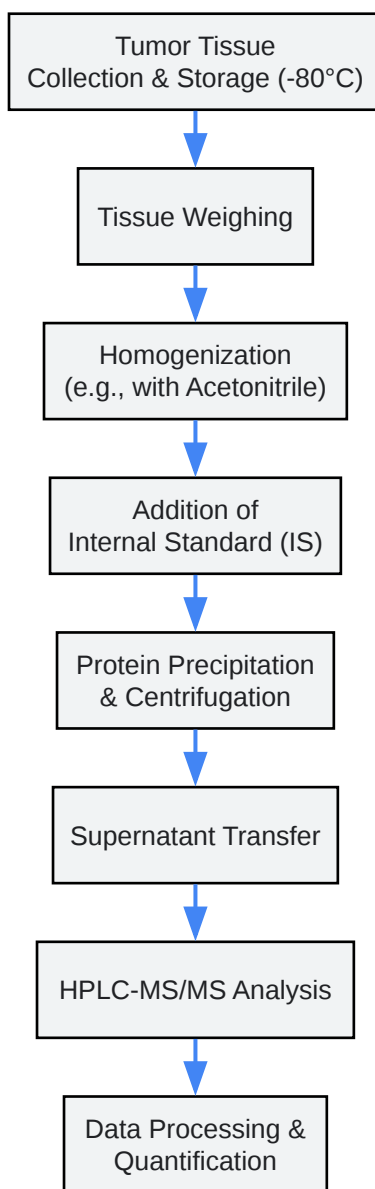


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Caption: Fenretinide Signaling Pathways in Cancer Cells.

Experimental Workflow

The quantification of Fenretinide and its metabolites from tumor tissue involves several key steps, from sample collection to data analysis. A generalized workflow is depicted below.



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Caption: Workflow for Fenretinide Quantification in Tumor Tissue.

Detailed Experimental Protocol

This protocol is based on validated methods for the quantification of Fenretinide, 4-MPR, and 4-oxo-HPR in tumor tissue by HPLC-MS/MS.^{[14][15][16][17][18]}

1. Materials and Reagents

- Fenretinide, 4-MPR, and 4-oxo-HPR analytical standards

- Internal Standard (IS), e.g., N-(4-ethoxyphenyl)retinamide (4-EPR)[19]
- Acetonitrile (HPLC grade)
- Ethanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water, ultrapure
- Control tumor tissue (for matrix-matched calibration standards)

2. Standard Solution Preparation

- Prepare individual stock solutions of Fenretinide, 4-MPR, 4-oxo-HPR, and the IS in ethanol at a concentration of 1 mg/mL. Store at -20°C in the dark.
- Prepare working solutions by diluting the stock solutions in acetonitrile to the desired concentration range for calibration standards and quality controls (QCs).

3. Sample Preparation

- Excise and weigh the frozen tumor tissue sample.
- Add acetonitrile to the tissue at a ratio of 1:6 (w/v).[14][16]
- Homogenize the tissue using a mechanical homogenizer (e.g., Ultra-Turrax) for 1 minute.[14][16]
- Transfer a known aliquot (e.g., 150 μ L) of the tumor homogenate to a microcentrifuge tube.[14][16]
- Spike with the internal standard working solution (e.g., 10 μ L).
- Vortex the mixture and centrifuge at 4,000 x g for 10 minutes at 4°C.[14]
- Carefully transfer the supernatant to an amber glass vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis The following are representative conditions. Optimization may be required based on the specific instrumentation used.

Parameter	Recommended Conditions
HPLC System	A validated HPLC system capable of binary gradient elution.
Column	C18 reverse-phase column (e.g., Symmetry C18, 4 μ m, 150 mm x 4.6 mm).[20]
Mobile Phase A	Water with 0.1% formic acid.
Mobile Phase B	Acetonitrile with 0.1% formic acid.
Gradient Program	A gradient program should be developed to ensure adequate separation of the analytes and the internal standard. A typical starting condition could be 67% B, held isocratically.[20]
Flow Rate	1.0 mL/min.[20]
Injection Volume	10 μ L.[14]
Mass Spectrometer	A triple quadrupole mass spectrometer.
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[10][14]
Detection Mode	Multiple Reaction Monitoring (MRM).
MRM Transitions	Specific precursor-to-product ion transitions for Fenretinide, 4-MPR, 4-oxo-HPR, and the IS must be determined and optimized.

5. Calibration and Quantification

- Prepare matrix-matched calibration standards by spiking known concentrations of the analytes into control tumor homogenate.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
- The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key validation and quantitative parameters reported in the literature for the analysis of Fenretinide in tumor tissue.

Table 1: HPLC-MS/MS Method Validation Parameters for Fenretinide in Tumor Homogenate[14][15][16][17][18]

Parameter	Reported Value
Lower Limit of Quantification	50 ng/mL
Calibration Curve Range	50 - 2000 ng/mL
Accuracy	96.6% - 102.3%
Inter-day Precision	0.96% - 1.91%
Inter-day Accuracy	102.3% - 105.8%

Table 2: Representative Concentrations of Fenretinide and Metabolites in Preclinical Models

Analyte	Tissue/Model	Concentration Range (Approximate)	Reference
Fenretinide	Lung Cancer Xenograft	5.7 μ M	[3]
4-MPR	Mouse Plasma	~50% of Fenretinide	[1]
4-oxo-HPR	Mouse Plasma	~40% of Fenretinide	[1]
4-MPR	Human Plasma (5-yr)	~130% of Fenretinide	[1]
4-oxo-HPR	Human Plasma (5-yr)	~75% of Fenretinide	[1]

Note: The concentrations of metabolites can vary significantly depending on the biological matrix, duration of treatment, and the specific cancer model.[1]

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reproducible approach for the quantification of Fenretinide and its major metabolites in tumor tissue. This protocol, along with the summarized quantitative data, serves as a valuable resource for researchers investigating the pharmacokinetics, efficacy, and mechanisms of action of Fenretinide in cancer research and development. Adherence to a validated protocol is crucial for obtaining accurate and reliable data to support preclinical and clinical studies.

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